molecular formula C22H19ClN6O4S B2536258 N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852048-97-6

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Katalognummer B2536258
CAS-Nummer: 852048-97-6
Molekulargewicht: 498.94
InChI-Schlüssel: CUKOXWFSONMUFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis Treatment

The compound F0648-0376 has been identified as a potential therapeutic against rheumatoid arthritis . Rheumatoid arthritis (RA) is a disease characterized by chronic joint inflammation, pain, and joint destruction . The compound F0648-0376 is a Stat3 inhibitor, which means it can inhibit the activity of signal transducer and activator of transcription 3 (Stat3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Inhibition of IL-6 Expression

IL-6 is a cytokine that plays an important role in immune response. The compound F0648-0376 has been shown to significantly inhibit IL-6 expression . This could have implications for the treatment of diseases where IL-6 plays a role, such as autoimmune diseases and certain types of cancer .

Inhibition of RANKL Expression

RANKL is a cytokine essential for osteoclastogenesis, the process of bone cell formation. The compound F0648-0376 has been shown to significantly inhibit RANKL expression induced by IL-6 . This could potentially be used in the treatment of diseases that involve bone loss, such as osteoporosis .

Blocking Stat3 Phosphorylation

The compound F0648-0376 has been shown to significantly block Stat3 phosphorylation . Phosphorylation is a process that modifies the function of proteins, and in this case, it’s crucial for the activation of Stat3 . By blocking this process, F0648-0376 could potentially be used to treat conditions where Stat3 plays a detrimental role .

Blocking Stat3 Nuclear Localization

In addition to blocking Stat3 phosphorylation, the compound F0648-0376 also significantly blocked Stat3 nuclear localization following IL-6 stimulation of fibroblasts . This means that it prevents Stat3 from moving into the nucleus of the cell, where it can influence gene expression . This could potentially be used to treat conditions where the nuclear localization of Stat3 is harmful .

Potential Therapeutic Agent Against Comparable Conditions in Humans

Given its effects on Stat3 and its role in inflammation and bone cell formation, F0648-0376 could potentially serve as a therapeutic reagent against comparable conditions in humans .

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-33-17-7-3-6-16(11-17)29-18(9-15-10-19(30)26-21(32)25-15)27-28-22(29)34-12-20(31)24-14-5-2-4-13(23)8-14/h2-8,10-11H,9,12H2,1H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKOXWFSONMUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.